![molecular formula C12H10ClN3O4S B228436 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228436.png)
2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid, also known as CTZ, is a compound that has shown potential in various scientific research applications. It is a thiazolylhydrazone derivative that has been synthesized using different methods.
作用机制
The exact mechanism of action of 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is not fully understood. However, it has been suggested that 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been suggested that 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid may exert its antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to scavenge free radicals and protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid in lab experiments is its potential for use in anticancer and anti-inflammatory therapies. Additionally, 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to have low toxicity in animal models. However, one limitation of using 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid in lab experiments is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. One direction is to further investigate its mechanism of action, particularly in relation to its anticancer and anti-inflammatory activities. Another direction is to study its potential use in combination therapies with other anticancer or anti-inflammatory agents. Additionally, future research could focus on improving the solubility of 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid in aqueous solutions to expand its potential use in lab experiments.
合成方法
There are different methods for synthesizing 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. One of the methods involves the reaction of 3-chloro-6-oxocyclohexa-2,4-dien-1-aldehyde with thiosemicarbazide in the presence of acetic acid. The resulting compound is then reacted with 2-bromoacetic acid to yield 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. Another method involves the reaction of 3-chloro-6-oxocyclohexa-2,4-dien-1-aldehyde with thiosemicarbazide in the presence of sodium acetate to yield the intermediate compound, which is then reacted with 2-bromoacetic acid to yield 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid.
科学研究应用
2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has shown potential in various scientific research applications. It has been studied for its anticancer activity, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory activity, as it has been shown to reduce inflammation in animal models. Additionally, 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been studied for its antioxidant activity, as it has been shown to scavenge free radicals and protect against oxidative stress.
属性
分子式 |
C12H10ClN3O4S |
|---|---|
分子量 |
327.74 g/mol |
IUPAC 名称 |
2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C12H10ClN3O4S/c13-7-1-2-8(17)6(3-7)5-14-16-12-15-11(20)9(21-12)4-10(18)19/h1-3,5,9,14H,4H2,(H,18,19)(H,15,16,20)/b6-5- |
InChI 键 |
LUWZAITUHGQDEU-WAYWQWQTSA-N |
手性 SMILES |
C1=CC(=O)/C(=C\NNC2=NC(=O)C(S2)CC(=O)O)/C=C1Cl |
SMILES |
C1=CC(=O)C(=CNNC2=NC(=O)C(S2)CC(=O)O)C=C1Cl |
规范 SMILES |
C1=CC(=O)C(=CNNC2=NC(=O)C(S2)CC(=O)O)C=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




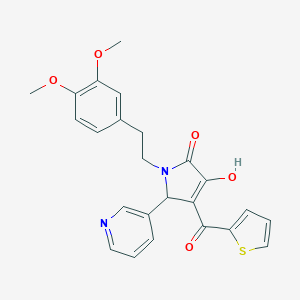

![(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B228382.png)
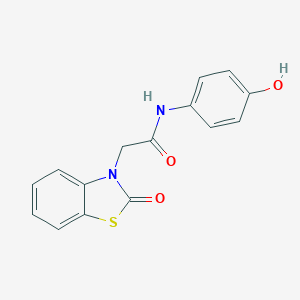
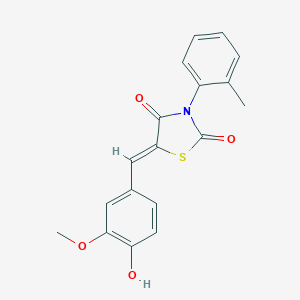

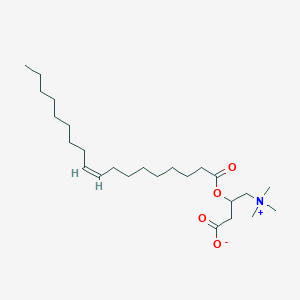
![2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B228392.png)
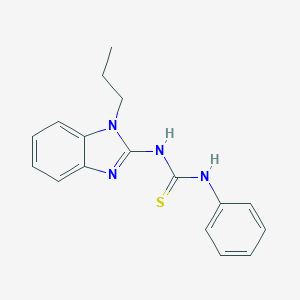
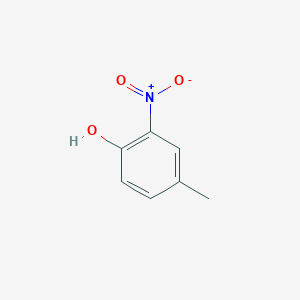
![N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228404.png)
![(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester](/img/structure/B228406.png)
![5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B228418.png)